molecular formula C11H11BrCl2O2 B8321610 4-Bromo-2-(3,4-dichloro-phenyl)-butyric acid methyl ester

4-Bromo-2-(3,4-dichloro-phenyl)-butyric acid methyl ester

Cat. No. B8321610
M. Wt: 326.01 g/mol
InChI Key: VMHUIOUAFXRCJQ-UHFFFAOYSA-N
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Patent
US07470684B2

Procedure details

A mixture of 10.2 g (44 mmol) 3-(3,4-dichloro-phenyl)-dihydro-furan-2-one, 55 mL HBr in acetic acid (33%) in 20 mL acetic acid was stirred at room temperature for 16 h. The mixture was poured onto ice/water and extracted with isopropylethyl acetate. The combined organic phases were washed with NaCl aq., dried with Na2SO4 and evaporated. 26.3 g (221 mmol) SOCl2 and 200 mL toluene was added and heated to 80° C. for 3 h. The mixture was evaporated to dryness and 100 mL methanol was added and stirred at room temperature for 30 min. The mixture was evaporated and subjected to column chromatography on silica eluting with a gradient formed from ethyl acetate and heptane. The combined product fractions were evaporated to yield 12.7 g (88%) of the title compound as light brown oil. MS (m/e): 335.5 (MH−).
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
26.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]2[CH2:13][CH2:12][O:11][C:10]2=[O:14])[CH:5]=[CH:6][C:7]=1[Cl:8].[BrH:15].O=S(Cl)Cl.[C:20]1(C)C=CC=CC=1>C(O)(=O)C>[CH3:20][O:11][C:10](=[O:14])[CH:9]([C:4]1[CH:5]=[CH:6][C:7]([Cl:8])=[C:2]([Cl:1])[CH:3]=1)[CH2:13][CH2:12][Br:15]

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C1C(OCC1)=O
Name
Quantity
55 mL
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
26.3 g
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured onto ice/water
EXTRACTION
Type
EXTRACTION
Details
extracted with isopropylethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with NaCl aq.
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness and 100 mL methanol
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred at room temperature for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
formed from ethyl acetate and heptane
CUSTOM
Type
CUSTOM
Details
The combined product fractions were evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(C(CCBr)C1=CC(=C(C=C1)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.